molecular formula C20H18ClN3OS B2585239 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide CAS No. 897456-60-9

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide

Cat. No.: B2585239
CAS No.: 897456-60-9
M. Wt: 383.89
InChI Key: PUJLROHTJZXGPJ-IZZDOVSWSA-N
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is a synthetic cinnamamide derivative designed for advanced pharmacological research. This compound integrates multiple pharmacophores, including a cinnamamide moiety known for its diverse biological activities, and a chlorophenyl-imidazole group linked via a thioether bridge. While specific bioactivity data for this exact molecule requires experimental validation, structurally related cinnamamide derivatives have demonstrated significant promise in scientific studies. Close analogs have exhibited potent in vitro antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus and Enterococcus species, including clinical strains with methicillin-resistance (MRSA), with Minimum Inhibhibitory Concentration (MIC) values in the low µg/mL range . Some derivatives were also effective in inhibiting the formation of bacterial biofilms and disrupting pre-formed biofilms, which is a key mechanism in combating persistent infections . Furthermore, cinnamamide hybrids have shown substantial cytotoxic effects against various human cancer cell lines, such as cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancers, in MTT assays . The cinnamic acid core is also recognized as a starting point for developing tyrosinase inhibitors, an enzyme target in melanoma research and cosmetic science . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and potential applications further.

Properties

IUPAC Name

(E)-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-17-9-7-16(8-10-17)18-14-23-20(24-18)26-13-12-22-19(25)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,22,25)(H,23,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJLROHTJZXGPJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated aromatic compound reacts with an appropriate nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol compound under basic conditions.

    Attachment of the Cinnamamide Moiety: The final step involves the coupling of the thioether-imidazole intermediate with cinnamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It inhibits the growth of several pathogenic fungi, making it a candidate for developing antifungal therapies. The specific interaction with fungal cell membranes contributes to its efficacy.

Anticancer Effects

This compound has been investigated for its anticancer properties. In vitro studies reveal that it reduces the viability of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.

A study reported that this compound exhibited cytotoxicity against lung cancer cell lines with IC50 values indicating strong antiproliferative effects (e.g., A549: 2.12 μM, HCC827: 5.13 μM) .

Mechanistic Insights

The biological activity of this compound stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions at enzyme active sites, inhibiting their function and affecting metabolic pathways.
  • Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, modulating their activity and influencing various cellular processes.

Study on Antitumor Activity

A notable study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability across different types of cancer cells, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition Research

Further research focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit enzymes critical for cancer cell metabolism, thereby reducing tumor growth and proliferation rates .

Mechanism of Action

The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Imidazole Substituent Linked Group Key Features Biological Activity Synthesis Method Reference
Target Compound 5-(4-Chlorophenyl) Cinnamamide-thioethyl High lipophilicity (Cl), π-conjugation (cinnamamide) Inferred anti-inflammatory/anticancer* Nucleophilic substitution
5-(4-Fluorophenyl)-imidazole-thiazol-2-yl acetamide (Compound 9) 5-(4-Fluorophenyl) Thiazol-2-yl acetamide Electron-withdrawing F enhances stability; thiazole may modulate COX affinity COX1/2 inhibition TDAE methodology
5-Nitroimidazole-phenylsulfonylmethyl derivative 5-Nitro Phenylsulfonylmethyl Nitro group enables redox activation; sulfonyl enhances solubility Antibacterial (C. difficile), antiparasitic VNS reaction
5-(4-Chlorophenyl)-imidazole-2-amine 5-(4-Chlorophenyl) Di-o-tolylamine Amine group facilitates hydrogen bonding; sustainable synthesis route Not explicitly reported Deep eutectic solvent
2-(3-Chlorobenzothiophen-2-yl)-imidazolone (C1) 3-Chlorobenzothiophene 4-(Dimethylamino)benzylidene Planar benzothiophene and benzylidene groups enhance intercalation potential Antifungal/antimicrobial (inferred) Hydrazine cyclization

*Cinnamamide derivatives are widely associated with anti-inflammatory and anticancer properties due to Michael acceptor reactivity and ROS modulation.

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, mechanisms of action, and documented biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3OS, with a molecular weight of 393.89 g/mol. The compound features an imidazole ring, a thioether linkage, and a cinnamide moiety, which contribute to its diverse biological activities.

Property Value
Molecular FormulaC20H18ClN3OS
Molecular Weight393.89 g/mol
CAS Number1226455-41-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.

Anticancer Properties

Recent studies have indicated that this compound exhibits potent anticancer activity. For instance, in vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)15.0

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study revealed that the compound effectively reduced bacterial viability at concentrations lower than conventional antibiotics, suggesting its potential as a therapeutic agent for resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Imidazole core formation : Condensation of 4-chlorobenzaldehyde with thiourea or ammonium acetate under acidic conditions to generate the 5-(4-chlorophenyl)-1H-imidazole-2-thiol intermediate.

Thioether linkage : Reaction of the imidazole-thiol with 2-chloroethylcinnamamide in the presence of a base (e.g., K₂CO₃) to form the thioether bond .

Purification : Recrystallization from ethanol or column chromatography to isolate the pure product.

  • Key considerations : Solvent choice (e.g., DMF for polar intermediates) and reaction temperature (60–80°C) to avoid side reactions like oxidation of the thiol group.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Core techniques :

  • FT-IR : Identifies functional groups (e.g., C=O stretch in cinnamamide at ~1650 cm⁻¹, N–H in imidazole at ~3150 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons in 4-chlorophenyl at δ 7.2–7.8 ppm, thioethyl CH₂ at δ 2.8–3.2 ppm).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peak).
    • Advanced validation : Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related imidazole-thioether structures .

Q. How is the compound screened for preliminary biological activity?

  • Assay design :

  • Target selection : Prioritize enzymes/receptors associated with imidazole derivatives (e.g., cyclooxygenases, kinases) .
  • In vitro assays : Microplate-based inhibition assays (IC₅₀ determination) or antimicrobial disk diffusion tests.
  • Controls : Use known inhibitors (e.g., aspirin for COX inhibition) and solvent blanks to validate results.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during thioether bond formation?

  • Variables to test :

  • Solvent polarity : Compare DMSO (high polarity) vs. THF (moderate) to enhance nucleophilic substitution efficiency.
  • Base strength : Evaluate K₂CO₃ vs. DBU for deprotonating the thiol group without degrading the cinnamamide moiety .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
    • Analytical monitoring : TLC or HPLC to track intermediate conversion and minimize by-products.

Q. What strategies resolve structural disorder in crystallographic data for this compound?

  • Approach :

Data collection : High-resolution X-ray data (≤ 0.8 Å) at low temperature (120 K) to reduce thermal motion artifacts .

Refinement software : Use SHELXL for constrained refinement of disordered moieties (e.g., chlorophenyl ring orientations) .

Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H⋯N in imidazole) to stabilize the model .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • SAR study design :

  • Variants : Synthesize analogs with fluorophenyl or methyl groups replacing 4-chlorophenyl.
  • Assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., COX-1/2 inhibition) .
  • Computational analysis : Molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to active sites.

Q. How to address discrepancies in biological activity data between studies?

  • Potential factors :

  • Assay conditions : Variability in pH, temperature, or enzyme source (e.g., recombinant vs. tissue-extracted COX).
  • Compound purity : HPLC-validated purity (>98%) to exclude confounding effects from impurities.
  • Cell permeability : LogP calculations (e.g., >3 for optimal membrane penetration) to explain differences in cellular vs. enzymatic assays .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Tools and parameters :

  • ADMET prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions.
  • QSAR models : Train on imidazole-thioether datasets to predict toxicity (e.g., hepatotoxicity risk) .
  • Molecular dynamics : Simulate binding stability with target proteins (e.g., 100 ns simulations in GROMACS) .

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